molecular formula C8H8O3 B372448 Vanillin CAS No. 121-33-5

Vanillin

Cat. No.: B372448
CAS No.: 121-33-5
M. Wt: 152.15 g/mol
InChI Key: MWOOGOJBHIARFG-UHFFFAOYSA-N
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Description

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a phenolic aldehyde widely recognized for its role as a flavoring agent in food, beverages, and perfumes, as well as its applications in pharmaceuticals . It is obtained through natural extraction from Vanilla planifolia pods, semi-synthesis (e.g., from lignin or ferulic acid), or full chemical synthesis (e.g., from guaiacol) . Structurally, this compound contains reactive aldehyde and phenolic hydroxyl groups, enabling its use as a precursor for synthesizing α,β-unsaturated ketones, polymers, and bioactive derivatives . Despite its broad utility, this compound faces limitations in therapeutic applications due to rapid metabolism and low potency, prompting the development of derivatives with enhanced properties .

Preparation Methods

Natural Extraction from Vanilla Pods

Natural vanillin is derived from the cured pods of Vanilla planifolia, a species of orchid native to tropical regions. The extraction process begins with the labor-intensive cultivation of vanilla orchids, which require manual pollination due to the flower’s tightly closed morphology . After pollination, the pods mature for 10–12 months before undergoing a four-step curing process:

  • Killing : Fresh pods are blanched in hot water (63–65°C) to halt vegetative growth and initiate enzymatic reactions.

  • Sweating : Pods are wrapped in woolen cloths and exposed to daily heating (45–50°C) for 7–10 days, allowing β-glucosidase enzymes to hydrolyze this compound glucoside into free this compound .

  • Drying : Pods are sun-dried during the day and stored in wooden boxes at night for 3–4 weeks to reduce moisture content to 25–30%.

  • Conditioning : Pods are aged in sealed containers for 2–3 months to develop their full aroma profile .

This method yields this compound at concentrations of approximately 20 g/kg of cured pods, but its high cost (USD 1,200–4,000/kg) limits its use to premium food and pharmaceutical products .

Synthetic Production Methods

Guaiacol-Based Synthesis

Synthetic this compound accounts for 88% of global production due to its cost-effectiveness (USD 10–20/kg) . The Riedel process and Solvay’s route are the two dominant industrial methods:

Riedel Process

  • Condensation : Guaiacol reacts with glyoxylic acid in an alkaline medium to form vanillylmandelic acid.

  • Oxidation : The intermediate is oxidized using copper or nitrobenzene to yield this compound .
    Guaiacol+HOOCCOOHNaOHVanillylmandelic AcidCu2+This compound\text{Guaiacol} + \text{HOOCCOOH} \xrightarrow{\text{NaOH}} \text{Vanillylmandelic Acid} \xrightarrow{\text{Cu}^{2+}} \text{this compound}

Solvay’s Route

  • Formylation : Guaiacol reacts with formaldehyde (HCHO) under alkaline conditions to produce vanillyl alcohol.

  • Oxidation : Vanillyl alcohol is oxidized using oxygen or air to form this compound .
    Guaiacol+HCHONaOHVanillyl AlcoholO2This compound\text{Guaiacol} + \text{HCHO} \xrightarrow{\text{NaOH}} \text{Vanillyl Alcohol} \xrightarrow{\text{O}_2} \text{this compound}

Key Data

ParameterRiedel ProcessSolvay’s Route
Yield85%78%
By-productsAcetovanillonePolymeric resins
CatalystCuSO₄None

Lignin Oxidation

Lignin, a by-product of the paper industry, is valorized through alkaline oxidation to produce this compound. The Borregaard process is the only industrial-scale method, utilizing lignosulfonates from sulfite pulping:

  • Depolymerization : Lignin is treated with NaOH (pH 13–14) at 150–160°C under 10 bar oxygen pressure.

  • Separation : this compound is extracted via solvent (e.g., butanol) and purified through vacuum distillation .

Operational Challenges

  • Low yield (5–7% of lignin mass) due to competing side reactions.

  • High energy demand for lignin pretreatment and catalyst recovery .

Biotechnological Production

Ferulic Acid Conversion

Ferulic acid, abundant in agricultural waste like rice bran, is metabolized by Pseudomonas fluorescens or Streptomyces sannanensis into this compound via the β-ketoadipate pathway :
Ferulic AcidCoA LigaseFeruloyl-CoAHydrataseThis compound\text{Ferulic Acid} \xrightarrow{\text{CoA Ligase}} \text{Feruloyl-CoA} \xrightarrow{\text{Hydratase}} \text{this compound}

Advantages

  • Utilizes renewable feedstocks (e.g., corn cob, wheat bran).

  • Yields up to 12 g/L in optimized bioreactors .

Eugenol Biotransformation

Eugenol from clove oil is oxidized by Aspergillus niger or Bacillus fusiformis to isoeugenol, which is further isomerized to this compound :
EugenolO2IsoeugenolIsomeraseThis compound\text{Eugenol} \xrightarrow{\text{O}_2} \text{Isoeugenol} \xrightarrow{\text{Isomerase}} \text{this compound}

Limitations

  • Substrate inhibition at eugenol concentrations >1.5 g/L.

  • Requires costly downstream purification .

Continuous Flow Synthesis

The AIST Continuous Flow Process (2024) represents a paradigm shift in this compound synthesis by integrating multi-stage extraction and separation:

  • Reaction : Guaiacol and glyoxylic acid are continuously fed into a microreactor (residence time: 5 min).

  • Extraction : this compound is separated using a countercurrent liquid-liquid extractor.

  • Purification : Vacuum distillation removes residual solvents and by-products .

Performance Metrics

MetricBatch MethodAIST Flow Process
Production Rate0.3 g/h5.1 g/h
Waste Generation120 g/kg60 g/kg
Overall Yield52%71%

This method reduces environmental impact and enhances scalability for industrial applications .

Comparative Analysis of this compound Preparation Methods

MethodYield (%)Cost (USD/kg)Carbon Footprint (kg CO₂/kg)
Natural Extraction0.021,200–4,00015.2
Guaiacol Synthesis78–8510–208.7
Lignin Oxidation5–750–1004.3
Biotechnological10–12700–1,0002.1
Continuous Flow7130–401.8

Chemical Reactions Analysis

Vanillin undergoes various chemical reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nitric acid for nitration, bromine for bromination.

Major Products:

    Vanillic Acid: Formed through oxidation.

    Vanillyl Alcohol: Formed through reduction.

    Nitrothis compound: Formed through nitration.

Scientific Research Applications

Neuroprotective Effects

Vanillin has been studied for its neuroprotective properties. Research indicates that it can inhibit oxidative stress and inflammation in neuronal cells. For instance:

  • In vitro studies demonstrated that this compound protects HT22 cell lines from oxidative damage by restoring oxidative balance and inhibiting acetylcholinesterase activity .
  • In vivo studies in rats showed that this compound ameliorates brain infarct volume and edema, reduces apoptosis, and enhances neurofunctional development following ischemic injury .

Antimicrobial Properties

This compound exhibits significant antimicrobial activity against various pathogens:

  • It has been shown to reduce the growth of bacteria such as E. coli and Xanthomonas oryzae, acting by damaging cell membranes and inhibiting biofilm formation .
  • Additionally, this compound demonstrates fungistatic effects against fungal strains like Alternaria and Cryptococcus neoformans by inducing mitochondrial dysfunction .

Health Benefits

This compound has been explored for its potential health benefits:

  • In clinical trials, it was found to reduce sickle cell hemoglobin polymerization, improving oxygen affinity in red blood cells .
  • Studies also suggest this compound may have analgesic effects, selectively decreasing visceral inflammatory pain in animal models .

Food and Beverage Industry

This compound is predominantly recognized for its flavoring properties:

  • It is extensively used in the food industry, particularly in desserts, chocolates, baked goods, and beverages, accounting for approximately 75% of its market usage .
  • This compound not only enhances flavor but also acts as an antioxidant and antimicrobial agent, improving food preservation by preventing spoilage from yeast and mold .

Pharmaceutical Applications

In pharmaceuticals, this compound serves multiple roles:

  • It is utilized in formulations for various conditions such as Parkinson’s disease and hypertension due to its therapeutic properties .
  • This compound has also been identified as a flavoring agent to mask the bitterness of medications, improving patient compliance, especially in pediatric formulations .

Agricultural Uses

This compound finds applications in agriculture as well:

  • It is used as an appetent in animal feed, enhancing palatability for livestock including poultry and cattle .
  • Its presence can support growth by improving feed intake due to its appealing aroma.

Industrial Applications

Beyond food and pharmaceuticals, this compound's versatility extends to various industrial applications:

  • It acts as a building block in the production of bioplastics and resins due to its functional groups (aldehyde, hydroxyl) .
  • This compound is also employed in cosmetic formulations for its fragrance-enhancing properties, contributing to products like soaps and lotions .

Data Summary Table

Application AreaSpecific Use CasesKey Benefits/Properties
NeuroprotectionIschemic injury modelsReduces oxidative stress; promotes neuronal health
AntimicrobialFood preservationInhibits bacterial growth; prevents spoilage
Food & BeverageFlavoring agentEnhances taste; widely used in desserts & beverages
PharmaceuticalsDrug formulationMasks bitterness; therapeutic effects
AgricultureAnimal feedImproves palatability; supports growth
IndustrialBioplastics & cosmeticsEco-friendly alternatives; enhances fragrance

Mechanism of Action

Vanillin is often compared with other phenolic aldehydes:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Hydroxybenzaldehyde

  • Structure : Lacks the 3-methoxy group present in vanillin.
  • Source : Derived from p-coumaric acid via enzymatic chain shortening .
  • Role : A precursor in this compound biosynthesis; requires hydroxylation and methylation to form this compound glucoside .
  • Bioactivity : Less studied than this compound but shares antioxidant properties.

Syringaldehyde

  • Structure : 4-hydroxy-3,5-dimethoxybenzaldehyde (additional methoxy group at C5).
  • Source : Co-produced with this compound during lignin oxidation .
  • Applications : Used in fine chemicals; structurally similar but more thermally stable than this compound .

Eugenol and Guaiacol

  • Eugenol: 4-allyl-2-methoxyphenol (allyl group instead of aldehyde).
  • Guaiacol: 2-methoxyphenol (lacks aldehyde and C4 hydroxyl groups).
  • Role : Guaiacol is a key precursor in this compound synthesis. Both contribute to aroma profiles in wood-toasting processes but exhibit distinct release kinetics compared to this compound .

This compound Derivatives with Enhanced Bioactivity

Derivatives are often synthesized to improve pharmacokinetics, stability, or target specificity. Key examples include:

Feruloyl Methane (Vanillinacetone)

  • Synthesis : Aldol condensation product of this compound and acetone .
  • Bioactivity : Exhibits curcumin-like properties, including anti-inflammatory, antioxidant, and immune-boosting effects .

Vanillic Dimers (Compounds 1a–c)

  • Synthesis : Oxidative coupling of this compound derivatives .
  • Bioactivity : Superior antioxidant capacity compared to this compound, particularly in lipid peroxidation inhibition .

Resorcinarene Derivative (Resvan)

  • Structure: Macrocyclic derivative of this compound and resorcinol .
  • Bioactivity : Enhanced anti-Toxoplasma and antioxidant activities compared to this compound .

4-Formyl-2-Methoxyphenyl Benzoate

5-HMF Derivatives

  • Modification : Derived from 5-hydroxymethylfurfural (5-HMF), a more potent antisickling agent than this compound.
  • Advantage : Improved pharmacokinetics and reduced metabolic instability compared to this compound .

IPM711 (this compound-Imidazole Hybrid)

  • Activity : Inhibits colorectal cancer (CRC) cell proliferation and metastasis via Wnt/β-catenin pathway modulation, outperforming this compound in efficacy and safety .

Co-Occurring Compounds in Industrial Production

During lignin-derived this compound synthesis, structurally similar byproducts like acetovanillone (lacking the aldehyde group) and syringaldehyde are formed, complicating purification .

Comparative Data Table

Compound Structure Source/Modification Key Advantages Over this compound Applications Evidence ID
This compound 4-hydroxy-3-methoxybenzaldehyde Natural, lignin, guaiacol Baseline flavoring, therapeutic potential Food, pharma, fragrances
Feruloyl Methane α,β-unsaturated ketone Aldol condensation of this compound Anti-inflammatory, antioxidant Drug development
Vanillic Dimers Oxidatively coupled this compound units Oxidative coupling 2× higher antioxidant activity Antioxidant formulations
Resvan Resorcinarene-vanillin macrocycle Resorcinol derivatization Improved anti-Toxoplasma activity Antimicrobial therapies
4-Formyl-2-Methoxy-phenyl Benzoate Esterified this compound derivative Chemoinformatics design Optimal antithrombotic binding energy Oral antithrombotics
IPM711 This compound-imidazole hybrid Chemical synthesis 50% lower IC50 in CRC cells vs. This compound Colorectal cancer treatment
Syringaldehyde 4-hydroxy-3,5-dimethoxybenzaldehyde Lignin oxidation byproduct Thermal stability Fine chemicals, polymers

Biological Activity

Vanillin, a phenolic compound primarily known for its flavoring properties, has garnered significant attention in recent years due to its diverse biological activities. These include antioxidant, anti-inflammatory, antibacterial, and neuroprotective effects. This article provides a comprehensive overview of the biological activities of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound (C₈H₈O₃) is an organic compound that consists of a benzene ring with an aldehyde and a hydroxyl group. Its structure contributes to its reactivity and biological activity.

Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies have shown that this compound can scavenge free radicals and reduce lipid peroxidation.

  • Mechanism : this compound inhibits lipid peroxidation by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) while reducing malondialdehyde (MDA) levels in various models, including rat spinal cord injury models .

Table 1: Antioxidant Activity of this compound

StudyModelKey Findings
Ahmmad et al. (2023)In vitroAChE inhibitory activity IC₅₀ = 84.66 µg/mL; strong free radical scavenging ability
Chen et al. (2023)Rat modelReduced MDA levels; restored SOD and CAT activities

Anti-inflammatory Effects

This compound has been shown to exert significant anti-inflammatory effects in various experimental models. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

  • Mechanism : this compound reduces levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced inflammation models .

Table 2: Anti-inflammatory Activity of this compound

StudyModelKey Findings
Yan et al. (2023)In vivo (PD model)Improved motor dysfunction; suppressed dopaminergic neuron degeneration
Guo et al. (2019)Mastitis modelInhibited inflammatory response in LPS-induced mastitis

Antibacterial Activity

This compound demonstrates notable antibacterial activity against various pathogenic bacteria, including E. coli and S. aureus.

  • Mechanism : The minimum inhibitory concentration (MIC) values indicate that this compound disrupts bacterial cell membranes and inhibits biofilm formation .

Table 3: Antibacterial Efficacy of this compound

BacteriaMIC (mg/mL)MBC (mg/mL)
E. coli1530
S. aureus2040

Neuroprotective Effects

Recent studies have highlighted this compound's neuroprotective properties, particularly in models of neurodegenerative diseases like Parkinson's disease.

  • Mechanism : this compound protects neuronal cells from oxidative damage and apoptosis by modulating signaling pathways involved in cell survival .

Case Study: Neuroprotection in Parkinson's Disease

In a study involving SH-SY5Y neuroblastoma cells treated with rotenone, this compound demonstrated significant neuroprotective effects by reducing reactive oxygen species (ROS) production and preventing mitochondrial dysfunction .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for evaluating catalyst performance in vanillin synthesis?

Catalyst evaluation requires systematic characterization (e.g., FTIR, XRD, SEM-EDX) to assess structural properties and activity. For example, CoO/ZnAl₂O₄ catalysts synthesized via impregnation showed optimal performance at 4% loading under microwave-assisted conditions (120°C, 15 minutes), achieving 67.78% selectivity and 7.5% yield . Experimental parameters such as reaction time, temperature, and oxidant concentration must be standardized to ensure reproducibility.

Q. How do different starting materials (e.g., lignin, ferulic acid, eugenol) influence this compound synthesis methodologies?

Starting materials dictate reaction pathways and purification challenges. For instance, lignin-derived methods require harsh oxidative conditions, while microbial bioconversion of ferulic acid employs enzymes like feruloyl-CoA synthetase (Fcs) and enoyl-CoA hydrolase (Ech) under mild conditions . Eugenol isomerization via metal catalysts (e.g., CoO/ZnAl₂O₄) requires precise control of nitrobenzene oxidation to avoid over-oxidation to vanillic acid .

Q. What analytical techniques are critical for validating this compound quantification in complex matrices?

UV-Vis spectrophotometry (e.g., this compound assay at 360 nm) and HPLC are standard methods. For instance, a D-optimal design optimized parameters for anthocyanin determination via this compound assay, identifying H₂SO₄ (7.0 N), 1.5% this compound, 22°C, and 21-minute incubation as ideal conditions . Linear regression and Spearman’s correlation (R² > 0.99) ensure data reliability .

Advanced Research Questions

Q. How can microbial metabolic pathways be engineered to mitigate this compound toxicity and enhance yield?

Strategies include:

  • Overexpression of native genes : Enhancing this compound synthase activity in Aspergillus niger or Pseudomonas spp. .
  • Knockout of competing pathways : Deleting aldehyde dehydrogenases to prevent this compound degradation to vanillic acid .
  • Cofactor engineering : Substituting ATP/CoA-dependent enzymes with coenzyme-independent carotenoid cleavage oxygenases (CCOs) to reduce production costs .

Q. What experimental designs address contradictory data in this compound degradation studies during microbial fermentation?

Contradictions often arise from strain-specific metabolism or analytical variability. Solutions include:

  • Metabolite profiling : Tracking intermediates (e.g., 4-vinylguaiacol) via LC-MS to identify competing pathways .
  • Standardized assays : Replicating conditions (e.g., pH, temperature) across studies to isolate variables .
  • Multi-omics integration : Correlating transcriptomic data with this compound flux to resolve strain-specific discrepancies .

Q. How can green chemistry metrics evaluate the sustainability of this compound synthesis routes?

Metrics include:

  • Atom economy : Comparing lignin-based methods (high waste utilization) vs. guaiacol petrochemical routes (low sustainability) .
  • E-factor : Biotechnological methods using agro-industrial waste (e.g., rice bran) reduce hazardous byproducts .
  • Energy efficiency : Microwave-assisted synthesis reduces reaction time by 75% compared to conventional reflux .

Q. What statistical approaches optimize this compound assay parameters for high-throughput screening?

Response Surface Methodology (RSM) and D-optimal designs efficiently optimize multivariable assays. For example, a D-optimal design reduced experimental runs by 40% while identifying optimal H₂SO₄ concentration and this compound loading for maximal absorbance (0.71 AU) . ANOVA validation (p < 0.05) ensures model robustness.

Q. Methodological Guidelines

  • Catalyst characterization : Always include XRD for crystallinity, SEM-EDX for elemental composition, and BET analysis for surface area .
  • Data validation : Use triplicate measurements with standard deviations ≤5% and confirm linearity via R² ≥ 0.98 in calibration curves .
  • Pathway engineering : Prioritize CRISPR/Cas9 for gene knockout in microbial hosts to minimize off-target effects .

Properties

IUPAC Name

4-hydroxy-3-methoxybenzaldehyde
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InChI

InChI=1S/C8H8O3/c1-11-8-4-6(5-9)2-3-7(8)10/h2-5,10H,1H3
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InChI Key

MWOOGOJBHIARFG-UHFFFAOYSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=O)O
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Molecular Formula

C8H8O3
Record name VANILLIN
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DSSTOX Substance ID

DTXSID0021969
Record name 4-Hydroxy-3-methoxybenzaldehyde
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Molecular Weight

152.15 g/mol
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Physical Description

Vanillin appears as white or very slightly yellow needles., Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals, White or off-white solid with a pleasant odor of vanilla; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS], Solid, WHITE-TO-YELLOW CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., white or slightly yellow needles or crystalline powder with a sweet, creamy, vanilla odour
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Record name Benzaldehyde, 4-hydroxy-3-methoxy-
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Boiling Point

545 °F at 760 mmHg (NTP, 1992), 285 °C, 285.00 to 286.00 °C. @ 760.00 mm Hg
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Flash Point

153 °C (307 °F) - closed cup, 153 °C c.c.
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Solubility

Slightly soluble (NTP, 1992), In water, 1.102X10+4 mg/L at 25 °C, In water >2%; in ethanol is 1:2 vanillin:ethanol. Freely soluble in chloroform, ether, in solutions of fixed alkali hydroxides; solutions in glycerin and hot water., Soluble in 125 parts water, 20 parts glycerin, 2 parts 95% alcohol, chloroform, ether., Very soluble in ethanol, diethyl ether, acetone; soluble in benzene, ligroin, 11 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.0, slightly soluble in water; soluble in organic solvents, oils, freely soluble (in ethanol)
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Density

1.056 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.056, 1.06 g/cm³
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Vapor Density

5.2 (Air = 1), Relative vapor density (air = 1): 5.2
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Vapor Pressure

1 mmHg at 225 °F (NTP, 1992), 0.000118 [mmHg], 1.18X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: (negligible)
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Color/Form

White crystalline needles from water, White or off-white nonhygroscopic crystalline powder

CAS No.

121-33-5
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Melting Point

178 to 181 °F (NTP, 1992), 81-83 °C, 81.5 °C
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Synthesis routes and methods I

Procedure details

10 g of 4-hydroxy-3-methoxyphenylglycolic acid (molecular weight 198) are dissolved in 100 g of water, and 82 g of an aqueous 20% FeCl3 -solution are added over a period of 20 to 30 minutes at 75° to 80° C., thus initiating a vigorous evolution of carbon dioxide which abates after another 30 minutes. The reaction takes place at a pH-value of from 2 to 0.8. Most of the 4-hydroxy-3-methoxy benzaldehyde formed completely crystallises out of the acid oxidation solution on cooling. The 4-hydroxy-3-methoxybenzaldehyde can be completely extracted from the oxidation solution with benzene or toluene. The extract is washed with a little water, after which the solvent is distilled off until the 4-hydroxy-3-methoxybenzaldehyde can be precipitated from the mother liquor in crystalline form with cyclohexane or with light petrol.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
solvent
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[Compound]
Name
FeCl3
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0 (± 1) mol
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reactant
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 250 ml. three-necked flask fitted with a stopper, thermometer, drying tube and magnetic stirring bar was added 4.28 g. (0.010 mole) of beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine, 75 ml. tetrahydrofuran and 1.53 ml. (0.011 mole) triethylamine. The mixture was cooled to -10° C., 1.05 ml. (0.011 mole) ethyl chloroformate was added, stirred for 20 minutes, cooled to -35° C. and 1.11 g. (0.010 mole) of dicyclcpropylcarbinylamine added. The reaction mixture was allowed to warm slowly to room temperature and stirred overnight. The mixture was poured into 150 ml. water, extracted with 250 ml. of ethyl acetate and the organic phase washed with 5% aqueous sodium bicarbonate (2×75 ml.), 3M hydrochloric acid (2×75 ml.), brine (1×100 ml.) and dried over anhydrous magnesium sulfate. The dried extract was evaporated to dryness in vacuo to provide a colorless solid which was recrystallized from 75 ml. of boiling ethyl acetate to obtain 3.78 g. (72%) of diblocked amide, M.P. 164°-165° C. Thin-layer chromatography (TLC) on silica gel, eluting with 1:1 ethyl acetate/hexane gave a single spot, Rf 0.40 with vanillin spray reagent. An additional 0.65 g. was recovered from the mother liquors. C. To a slurry of 2.58 g. (4.9 mmole) of the product obtained in Part B in 250 ml. of methanol was added 0.60 g. of 5% palladium-on-carbon catalyst (50% wet) and the mixture hydrogenated for one hour at an initial pressure of 71 psi (5.0 kg./cm.2). The catalyst was removed by filtration and the methanol evaporated at reduced pressure to afford 1.47 g. (100%) of colorless product, M.P. 190°-191° C. TLC in
Name
beta-benzyl-N-benzyloxycarbonyl-L-aspartyl-D-alanine
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.011 mol
Type
reactant
Reaction Step Two
Quantity
0.011 mol
Type
reactant
Reaction Step Three
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Metabolites of trans-ferulic acid, including the CoASH thioesters, were analysed and quantitated by HPLC using a Lichrosorb RP-18 column (20 cm×4.6 mm; Capital HPLC, Broxburn, West Lothian, UK) with a multiphasic gradient; solvent “A” was 20 mM NaOAc, adjusted to pH 6.0 and solvent “B” was MeOH; the flow rate was 1.2 ml/min; the proportion of solvent “B” rose linearly from 0% at 0 min to 10% at 15 min and thence to 50% at 40 min and 70% at 45 min, finally decreasing to 0% at 50 min. Detection was with a Spectra Focus detector (Thermo Separation Products, Stone, Staffs. UK), which permitted u/v spectral analysis of each eluting component. Typical approximate retention times were: CoASH, 3 min; vanillic acid, 7 min; trans-ferulic acid, 19 min; acetyl SCoA, 22 min; HMPHP SCoA, 29 min; vanilloyl SCoA, 31 min; vanillin, 31.5 min; trans-feruloyl SCoA, 34 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
CoASH thioesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
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Extracted from reaction SMILES
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reactant
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Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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